Lead;sodium
Description
Scope and Significance in Contemporary Materials Science
In modern materials science, lead-sodium systems are gaining renewed attention. They are being investigated for their potential use as alloy-type negative electrode materials in sodium-ion batteries (NIBs). github.io NIBs present a cost-effective alternative to lithium-ion batteries, largely due to the greater natural abundance of sodium. github.io Lead, as an anode material, can offer a high theoretical capacity. github.io The full sodiation of pure lead results in the formation of the stable Na15Pb4 compound. github.io
Furthermore, lead-based coolants, including lead-sodium alloys, are considered for advanced nuclear reactors, specifically lead-cooled fast reactors (LFRs). iaea.org Compared to sodium alone, lead exhibits low chemical reactivity and a high boiling point, which can enhance reactor safety by mitigating the risks associated with coolant reactions with air or water. iaea.org
Evolution of Research Perspectives on Lead-Sodium Intermetallics and Alloys
Historically, the primary application of lead-sodium alloys was in industrial organic chemistry. For many years, a sodium-lead alloy with the approximate stoichiometry NaPb was produced in large quantities for the manufacture of tetraethyllead (B6334599) (TEL), which was a major antiknock agent for gasoline. m-hikari.com The production of TEL involved the reaction of the lead-sodium alloy with ethyl chloride. wikipedia.org The decline in the use of leaded gasoline since the mid-1970s due to environmental concerns led to a decrease in this large-scale application. m-hikari.com
The research focus has since shifted from bulk chemical synthesis to the nuanced material properties of specific lead-sodium intermetallic phases. The evolution of research reflects a transition from a material used in a high-volume chemical process to a subject of study for advanced energy applications, where understanding the thermodynamic stability, crystal structure, and electrochemical behavior at the atomic level is paramount. github.io
Structure
2D Structure
Properties
IUPAC Name |
lead;sodium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.Pb | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLCSWMHSXNOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na].[Pb] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaPb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12740-44-2 | |
| Record name | Sodium alloy, nonbase, Na,Pb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12740-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Thermodynamic Properties of Lead Sodium Alloys
The thermodynamic properties of lead-sodium alloys, such as the enthalpy and entropy of mixing, are crucial for understanding their stability and phase behavior. The mixing process in the liquid state is influenced by the strong chemical interactions between sodium and lead atoms. Theoretical studies have been conducted to model these properties, often using frameworks like the Redlich-Kister polynomials with temperature-dependent interaction parameters derived from experimental data. wikipedia.org The system is characterized by a tendency towards ordering. wikipedia.org
Below is a table of calculated thermodynamic properties for liquid lead-sodium alloys at 700 K, derived from a model based on experimental data. wikipedia.org
| Mole Fraction of Pb (XPb) | Enthalpy of Mixing (kJ/mol) | Excess Entropy of Mixing (J/mol·K) |
|---|---|---|
| 0.1 | -5.98 | -4.12 |
| 0.2 | -11.14 | -7.33 |
| 0.3 | -15.01 | -9.25 |
| 0.4 | -17.30 | -9.81 |
| 0.5 | -17.92 | -9.15 |
| 0.6 | -17.02 | -7.61 |
| 0.7 | -14.91 | -5.63 |
| 0.8 | -11.41 | -3.59 |
| 0.9 | -6.62 | -1.74 |
Crystal Structure of Lead Sodium Intermetallic Compounds
The lead-sodium system forms several stable intermetallic compounds, each with a unique crystal structure. wikipedia.org These compounds are not solid solutions but ordered phases with distinct stoichiometries. github.io The strong ordering tendencies are a key feature of the Na-Pb phase diagram. github.io The crystallographic details of these intermetallic phases are essential for understanding their material properties.
The following table summarizes the known crystal structure data for key lead-sodium intermetallic compounds. The Pearson symbol is a notation used in crystallography to describe a crystal structure and is composed of two letters and a number. globalspec.com
| Compound | Pearson Symbol | Space Group | Lattice Parameters (Å) |
|---|---|---|---|
| NaPb | tI64 | I4₁/acd | a = 10.58, c = 17.746 |
| NaPb₃ | cP4 | Pm-3m | a = 4.893 |
| Na₅Pb₂ | hR21 | R-3m | a = 5.23, c = 28.11 |
| Na₉Pb₄ | oF52 | Fdd2 | a = 12.60, b = 21.82, c = 7.42 |
| Na₁₅Pb₄ | cI76 | I-43d | a = 11.546 |
Mechanical and Physical Properties of Lead Sodium Alloys
The mechanical and physical properties of lead-sodium alloys are highly sensitive to factors such as composition, grain size, and metallurgical history, making precise values difficult to reproduce consistently. lnu.edu.ua Pure lead is a soft, dense metal with low tensile strength. researchgate.net Alloying lead with other elements, including sodium, can modify these properties. For instance, sodium-lead alloys are described as brittle lumps. wikipedia.org
The electrical properties of liquid Na-Pb alloys have been studied, revealing behavior indicative of strong chemical interactions. The electrical resistivity of the liquid alloys shows a distinct maximum near the stoichiometric composition corresponding to Na4Pb. This behavior is attributed to a reduction in the density of states at the Fermi level due to these interactions.
The table below provides some known physical and mechanical properties for pure lead as a baseline, alongside available data for the lead-sodium system.
| Material | Property | Value |
|---|---|---|
| Lead (Pure) | Hardness (Mohs) | 1.5 |
| Lead (Pure) | Tensile Strength (MPa) | 12-17 |
| Lead (Pure) | Electrical Resistivity @ 20°C (nΩ·m) | 192 |
| Liquid Na-Pb Alloy (near Na₄Pb) | Electrical Resistivity | Exhibits a distinct maximum |
| Sodium-Lead Alloy | General Hardness | Brittle |
Table of Compound Names
Early Discoveries and Fundamental Inquiries
Following the isolation of sodium metal, chemists began to explore its reactivity and its capacity to form alloys with various metals. Lead, being readily available and well-understood, was a natural candidate for such investigations. Early research into sodium-lead interactions focused on the preparation and characterization of these alloys, often driven by practical applications.
One of the earliest documented studies on the structure of a specific sodium-lead compound is the work by Stillwell and Robinson in 1933, which detailed the structure of Na₄Pb acs.org. This research marked a significant step in understanding the stoichiometry and arrangement of atoms in these intermetallic phases. Subsequent investigations identified a range of sodium-lead intermetallic compounds, including NaPb, Na₅Pb₂, and Na₁₅Pb₄, among others wikipedia.org. The preparation of these compounds often involved melting the constituent elements together or employing electrolytic deposition methods wikipedia.org.
The practical utility of sodium-lead alloys was recognized early on, particularly in the manufacture of tetraethyllead, a historically significant antiknock agent for gasoline drugfuture.comwikipedia.org. The alloy, typically containing a minimum of 9.5% active sodium, was produced by melting lead with sodium, a process noted for being exothermic drugfuture.com. Beyond this application, sodium-lead alloys have been utilized as desiccants and reducing agents, serving as a sodium substitute where the presence of lead is not objectionable drugfuture.comamericanelements.com.
The early conceptualization of these compounds also began to be influenced by emerging theories. The work by Zintl and Harder in 1936 is referenced in relation to the preparation of intermetallic compounds, suggesting the early consideration of concepts that would later be formalized as Zintl phases, which describe compounds formed between electropositive metals and more electronegative elements, often involving polyatomic anions acs.orgwikipedia.org.
Progression of Theoretical Models for Lead-Sodium Interactions
The progression of theoretical models for lead-sodium interactions has aimed to explain the complex phase behavior, thermodynamic stability, and structural characteristics of their alloys and intermetallic compounds. Early theoretical efforts were often intertwined with experimental solubility studies and the characterization of phase diagrams.
Research in the mid-20th century focused on determining the solubility of metals in liquid sodium, including the sodium-lead system. These studies provided fundamental thermodynamic data, such as heats and entropies of solution, which were crucial for building early thermodynamic models of the alloy acs.org. For instance, the isolation and characterization of Na₅Pb, with a reported melting point of 390°C, contributed to the understanding of specific intermetallic phases and their properties acs.org.
More recent theoretical investigations have employed advanced computational methods to elucidate the thermodynamics and structural properties of sodium-lead alloys. Studies utilizing first-principles calculations, cluster expansion formalism, and Monte Carlo simulations have been instrumental in providing a detailed understanding of the Na-Pb phase diagram, identifying stable intermetallic phases such as NaPb, Na₅Pb₂, and Na₁₅Pb₄, and characterizing their ordering tendencies github.ioresearchgate.net. These models have also shed light on phenomena like solid-solution behavior, miscibility gaps, and the significant volume changes associated with alloying, particularly relevant for applications in energy storage materials github.io.
Theoretical studies have also explored the thermophysical properties of liquid sodium-lead alloys, employing models like the R-K polynomials, BBK model, and Butler equation to analyze viscosity, surface tension, and ordering tendencies as a function of temperature and concentration m-hikari.com. These investigations reveal that the alloy exhibits moderately interacting behavior, with ordering tendencies and surface segregation of sodium decreasing with increasing temperature m-hikari.com.
Furthermore, the broader theoretical framework of Zintl phases and plumbides provides a conceptual basis for understanding the nature of bonding and structure in some lead-containing intermetallic compounds, where lead can exist as anionic clusters wikipedia.org. These theoretical advancements continue to refine our understanding of the fundamental interactions governing the lead-sodium system.
Data Tables
Table 1: Known Sodium-Lead Intermetallic Compounds
| Compound Formula | Primary Reference(s) | Notes |
| NaPb₃ | wikipedia.org | Identified intermetallic compound. |
| NaPb | wikipedia.orggithub.ioresearchgate.net | Identified intermetallic compound. |
| Na₄Pb | acs.org | Structure determined in early studies. |
| Na₅Pb | acs.org | Newly isolated compound, crystallizes from solution. |
| Na₉Pb₄ | wikipedia.org | Identified intermetallic compound. |
| Na₅Pb₂ | wikipedia.orggithub.ioresearchgate.net | Identified intermetallic compound. |
| Na₁₅Pb₄ | wikipedia.orggithub.ioresearchgate.net | Identified intermetallic compound, relevant for Na-ion battery research. |
Solid-State Reaction Techniques
Solid-state synthesis, often referred to as the ceramic method, involves the reaction of solid starting materials at elevated temperatures to produce a new solid product. sigmaaldrich.com While less common for simple binary alloys than melt-processing, solid-state routes offer pathways to create active alloys from solid precursors.
A notable method involves the reaction of a solid alkali metal hydride with the alloying metal. google.com In this process, sodium hydride (NaH), a solid, is mixed with finely divided lead. The mixture is then heated to a temperature sufficient to initiate the reaction, typically in the range of 250°C to 400°C. google.com The reaction, which can be represented as:
xNaH + yPb → NaₓPbᵧ + (x/2)H₂
is often exothermic, and once initiated, the external application of heat may be reduced or stopped. google.com The liberation of hydrogen gas during the process contributes to the formation of a chemically active alloy. google.com This technique is advantageous for preparing specific compositions, and the resulting solid alloy can be comminuted by grinding to a granular form. google.com
Table 1: Solid-State Synthesis of NaPb Alloy Using Sodium Hydride google.com
| Reactant 1 | Reactant 2 | Reactant Ratio (by weight) | Temperature Range | Product |
|---|
This method is particularly effective for converting lead residues from other chemical processes back into a useful alloy form. google.com
Liquid-Phase Alloying Approaches
Liquid-phase alloying is the most common and commercially significant method for producing lead-sodium alloys. This approach involves the direct reaction of the constituent metals in their molten state. wikipedia.orgscribd.com
The process typically begins by melting lead and then adding sodium. For the production of alloys used in tetraethyllead manufacturing, a common composition is 90 parts lead to 10.5 parts sodium by weight. attelements.comdrugfuture.com The reaction between molten lead and sodium is intensely exothermic, starting at approximately 225°C, which causes a rapid increase in the temperature of the mixture. attelements.comscribd.com Once the reaction begins, external heating is often discontinued. scribd.com The molten alloy is then cooled and cast into molds. scribd.comgoogle.com The resulting product is a brittle, solid alloy that can be ground into powder for subsequent use. scribd.comdrugfuture.com
To achieve a more uniform and manageable product, modifications to the cooling process have been developed. One such method involves rapidly stirring the molten alloy while it cools to a temperature below the point where particles would adhere to each other, such as 275°C. google.com This technique produces small, uniformly sized, substantially dust-free particles, which can improve the efficiency and control of subsequent reactions. google.com
Table 2: Known Sodium-Lead Intermetallic Compounds wikipedia.org
| Compound Formula |
|---|
| NaPb₃ |
| NaPb |
| Na₉Pb₄ |
| Na₅Pb₂ |
Electrochemical Deposition and Associated Methods
Electrochemical methods provide an alternative route to the formation of lead-sodium alloys. One such technique involves the electrolytic deposition of sodium onto a molten lead cathode. wikipedia.org This process utilizes an electrochemical cell where a salt containing sodium ions is electrolyzed, causing metallic sodium to deposit and subsequently alloy with the liquid lead electrode.
Another area of electrochemical synthesis involves the electrodeposition of lead alloys from aqueous solutions, although creating high-sodium content alloys this way is challenging due to the high reactivity of sodium. However, processes have been developed to electrodeposit smooth, adherent coatings of lead alloys. google.com These methods often employ an aqueous bath containing a soluble lead salt and a complexing agent, such as the tetrasodium (B8768297) salt of ethylene (B1197577) diamine tetraacetic acid (EDTA), to control the concentration of free lead ions in the solution. google.com By controlling the ionization of the dissolved lead, a steady and even deposition can be achieved on the cathode. google.com While primarily used for coatings, the principles of controlling ion availability and deposition potential are fundamental to electrochemical alloying. The use of non-aqueous electrolytes, such as ionic liquids, is a growing area of research for the deposition of highly reactive metals like sodium, which could be applied to lead-sodium alloy formation. mdpi.com
Advanced Synthetic Strategies for Complex Lead-Sodium Architectures
The development of advanced materials often requires synthetic strategies that provide precise control over the composition, size, and structure of the final product. nih.gov For lead-sodium compounds, this extends to creating materials with complex architectures, such as nanostructures or specific intermetallic cluster arrangements.
Molecular dynamics simulations have shown that liquid lead-sodium alloys possess a micro-heterogeneous structure characterized by the presence of clusters like (Na₄Pb)n and (NaPb)m. researchgate.net Advanced synthetic strategies would aim to control the formation of these specific clusters and translate this atomic-level arrangement into a solid material.
While specific literature on creating complex lead-sodium nano-architectures is sparse, general principles of nanomaterial synthesis can be applied. These could include:
Template-assisted synthesis: Using porous templates to guide the growth of the alloy into nanowires or other defined shapes.
Chemical reduction in solution: Adapting methods used for other bimetallic nanoparticles, where salts of both lead and sodium would be co-reduced in the presence of stabilizing agents to form nano-alloys.
Sonochemical or microwave-assisted synthesis: Employing high-energy methods to rapidly generate and quench specific alloy phases, potentially leading to metastable or nanostructured materials.
These strategies, which are central to modern materials chemistry, offer pathways to move beyond the bulk alloys produced by traditional methods and explore novel properties of lead-sodium compounds in complex, engineered forms. nih.gov
Phase Diagram Elucidation and Intermetallic Phase Identification
The sodium-lead (Na-Pb) binary system features several intermetallic compounds that form at specific compositions and temperatures. These compounds are often described as Zintl phases, indicating a degree of ionic or covalent bonding between the electropositive sodium and the more electronegative lead researchgate.net.
Research has identified several binary intermetallic phases in the Na-Pb system, including NaPb, NaPb₃ (also referred to as the β-phase), Na₄Pb₉, Na₅Pb₂, and Na₁₅Pb₄ github.ioresearcher.lifescribd.comwikipedia.orgdtic.mil. These compounds typically appear as line compounds on the phase diagram, suggesting strong ordering tendencies and limited solid-solution behavior at intermediate and high sodium concentrations github.ioresearcher.life.
NaPb: This intermetallic compound, often classified as a Zintl compound, crystallizes in the tetragonal I4₁/acd space group researchgate.netasminternational.org.
NaPb₃ (β-NaPb₃): This phase is characterized by a cubic structure, with crystallographic data suggesting a Pm3m space group and an AuCu₃ prototype asminternational.org. Its phase boundaries are a subject of ongoing research, contributing to a more complete understanding of the Na-Pb phase diagram github.ioresearcher.life.
Na₄Pb₉: This compound is a notable example of a Zintl phase, often formed through reactions involving sodium in liquid ammonia (B1221849) acs.orgroyalsocietypublishing.orgcore.ac.uk. It crystallizes in the hexagonal P6₃/mmc space group asminternational.org.
Na₅Pb₂: This intermetallic phase crystallizes in the rhombohedral R3̅m space group asminternational.org.
Na₁₅Pb₄: This compound is frequently identified as the fully sodiated phase in electrochemical studies of lead anodes for sodium-ion batteries github.iowikipedia.orgrsc.orgresearchgate.net. It possesses a cubic structure belonging to the I4̅3d space group asminternational.org.
Na₉Pb₄: This phase has also been reported as an intermediate compound formed during the alloying process scribd.comresearchgate.netresearchgate.net.
Beyond binary interactions, ternary systems involving sodium and lead have also been investigated. For instance, the compound Na₂MgPb has been synthesized and characterized. This ternary plumbide exhibits polymorphism, existing in different structural forms at various temperatures researchgate.netresearcher.life. The room-temperature phase crystallizes in a hexagonal unit cell with the Li₂CuAs-type structure (space group P6₃/mmc) researchgate.netresearcher.life.
Advanced Diffraction Techniques for Crystal Structure Determination
The precise determination of crystal structures and phase identification in the Na-Pb system relies heavily on advanced diffraction techniques.
X-ray diffraction (XRD) is a fundamental tool for identifying crystalline phases and determining their structures. Powder XRD is commonly employed to analyze bulk samples, confirming the presence of intermetallic compounds and their crystallographic phases rsc.orgresearchgate.net. In-situ XRD studies are particularly valuable for observing the dynamic structural changes that occur during electrochemical processes, such as the sodiation of lead electrodes, revealing the sequence of phase transformations slideshare.net.
Neutron diffraction offers complementary information to X-ray diffraction, especially for light elements like sodium. Its sensitivity to nuclear interactions, independent of atomic number, makes it effective for studying the structural behavior of sodium within alloys and battery materials acs.orgucl.ac.uk. Neutron diffraction has been utilized to investigate the structure of liquid Na-Pb alloys, providing insights into short-range order and the presence of structural units in the liquid state researchgate.netresearchgate.net.
Crystallographic Parameters and Atomic Site Occupancy Analysis
Detailed crystallographic investigations provide essential parameters that define the atomic arrangement within the Na-Pb intermetallic phases. These parameters include lattice parameters, space groups, and atomic site occupancies, which are crucial for understanding the bonding, stability, and properties of these compounds.
Data Table 1: Binary Na-Pb Intermetallic Compounds
| Compound Name | Chemical Formula | Pearson Symbol | Space Group | Prototype | Notes/Description |
| Sodium Lead | NaPb | tI64 | I4₁/acd | NaPb | Zintl compound researchgate.net |
| Sodium Lead 3 | NaPb₃ | cP4 | Pm3m | AuCu₃ | β-phase github.ioresearcher.life |
| Sodium Lead 9 | Na₄Pb₉ | hP26 | P6₃/mmc | - | Zintl compound researchgate.netacs.orgroyalsocietypublishing.orgcore.ac.ukacs.orguni-siegen.dedokumen.pub |
| Sodium Lead 2 | Na₅Pb₂ | hR7 | R3̅m | - | asminternational.org |
| Sodium Lead 4 | Na₁₅Pb₄ | cI76 | I4̅3d | - | Fully sodiated phase github.io |
| Sodium Lead | Na₉Pb₄ | - | - | - | Intermediate phase scribd.comresearchgate.netresearchgate.net |
Data Table 2: Ternary Na-Pb Compound
| Compound Name | Chemical Formula | Crystal System | Space Group | Prototype | Polymorphism |
| Sodium Magnesium Lead | Na₂MgPb | Hexagonal | P6₃/mmc | Li₂CuAs | Yes (α, β, γ phases) |
Microstructural Characterization Techniques
The study of lead-sodium phases necessitates advanced microscopy techniques to elucidate their structural and microstructural attributes. These methods allow researchers to visualize and analyze the physical characteristics of materials at the micro- and nanoscale, providing essential data for understanding phase formation, stability, and performance.
Scanning Electron Microscopy (SEM) for Morphology
Research into the lead-sodium system has explored various phases, including those relevant to sodium-ion battery anodes. For instance, computational studies have predicted and refined phase boundaries, identifying phases such as Pb-rich face-centered cubic (FCC) and β-NaPb₃. While direct SEM studies on these specific phases are not extensively detailed in the provided search results, general SEM applications in alloy characterization highlight its utility. For example, SEM is routinely used to analyze the microstructure of solder alloys, revealing the morphology of intermetallic compounds (IMCs) and matrix phases mdpi.com. In the lead-sodium system, SEM could potentially distinguish between different intermetallic compounds like NaPb, Na₅Pb₂, and Na₁₅Pb₄, observing their grain shapes and distribution within an alloy matrix github.io. The morphology of these phases can significantly influence their electrochemical or mechanical properties.
Table 1: Potential Morphological Features Observed via SEM in Lead-Sodium Phases
| Feature Observed | Description | Relevance to Pb-Na Phases |
| Grain Shape | Crystalline form (e.g., equiaxed, dendritic, acicular) | Differentiates phases and processing effects. |
| Particle Size | Dimensions of individual grains or precipitates. | Affects surface area and reaction kinetics. |
| Surface Topography | Surface texture, roughness, presence of pores or cracks. | Indicates processing history or degradation. |
| Phase Distribution | Spatial arrangement of different phases within the alloy. | Crucial for understanding bulk properties. |
Transmission Electron Microscopy (TEM) for Microstructure
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the investigation of internal microstructural features at the atomic level. TEM techniques can reveal crystal defects, dislocations, grain boundaries, stacking faults, and the fine-scale structure of precipitates and interfaces within materials. For lead-sodium phases, TEM is invaluable for understanding the crystallographic details and defect structures that govern their properties.
While specific TEM studies detailing the microstructure of lead-sodium intermetallic compounds are limited in the provided search results, TEM is a standard technique for characterizing battery materials and alloys. For instance, in sodium-ion battery research, TEM is employed to study dynamic phase transformations, morphological and structural evolution of electrode materials, and the formation of sodium filaments at the atomic scale chinesechemsoc.orgkit.edu. In alloy systems, TEM can identify specific crystallographic planes, lattice parameters, and the presence of dislocations or grain boundaries within phases like NaPb, Na₅Pb₂, and Na₁₅Pb₄ github.io. Such detailed microstructural information is critical for correlating material structure with electrochemical performance or mechanical strength. For example, TEM has been used to analyze the microstructure of Sn-Cu lead-free solder alloys, revealing intermetallic phases and their growth uq.edu.au. Similarly, TEM could provide insights into the atomic arrangement and defect structures within lead-sodium intermetallics, aiding in the understanding of their thermodynamic stability and potential for applications.
Computational Chemistry and First-Principles Approaches
Computational methods are indispensable for unraveling the intricate electronic and structural properties of Pb-Na systems. These approaches allow for the simulation of atomic interactions and the prediction of material behavior at a fundamental level.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a primary tool for investigating the electronic structure of materials, including Pb-Na alloys and intermetallic compounds acs.orgaps.orgosti.govwikipedia.orgmdpi.commdpi.com. DFT calculations, often employing approximations like the Generalized Gradient Approximation (GGA) or hybrid functionals, can predict formation energies, phase stability, and electronic properties such as band gaps and densities of states acs.orgaps.orgmdpi.commdpi.comaip.orgarxiv.orgaip.org. For instance, DFT has been used to construct the convex hull of the Na-Pb system, evaluating the formation energies of various intermetallic orderings to determine their phase stability at 0 K github.io. These calculations reveal that the stability of Na-Pb intermetallic phases is driven by the formation of stable bonds between Na and Pb atoms github.io. The inclusion of spin-orbit coupling is sometimes considered, though its significant impact is not always observed arxiv.orggithub.io. DFT is also utilized to understand the nature of chemical bonding, distinguishing between metallic, covalent, and ionic contributions, and exploring concepts like polar metallic bonding tandfonline.comuni-muenchen.descirp.org.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and phase transitions within Pb-Na systems, particularly in liquid states or under varying conditions nih.govresearchgate.netacs.orgmdpi.comrochester.eduacs.org. These simulations model the trajectories of atoms and molecules over time based on interatomic potentials, providing insights into phase behavior, such as micellar, hexagonal, and lamellar phases in surfactant systems involving sodium nih.govacs.orgacs.org. While most MD studies found in the search results focus on sodium-containing systems like sodium salts or sodium-ion batteries, the methodology itself is applicable to understanding the dynamic interactions within Pb-Na alloys, such as diffusion and structural evolution under thermal stress rochester.edu. For example, MD simulations can explore the effects of temperature on the electronic properties and phase transitions of sodium under compression rochester.edu.
Band Structure Analysis and Electronic Properties
The electronic band structure of Pb-Na systems dictates their conductive, optical, and magnetic properties. Analysis of band structures, often derived from DFT calculations, reveals whether a material is metallic, semiconducting, or insulating acs.orgmdpi.comarxiv.orgaip.orgscirp.orgrochester.educaltech.eduresearchgate.net.
In lead-based compounds, such as lead chalcogenides, band structure analysis highlights features like the band gap and its temperature dependence, which are crucial for thermoelectric applications caltech.edu. For Pb-Na systems, band structure calculations would reveal the distribution of electrons in energy levels, indicating the nature of metallic or semiconducting behavior. For instance, studies on sodium-based compounds like NaxLa1-xS show how sodium substitution alters the band structure, transitioning metallic LaS to a semiconductor with specific band gaps depending on the Na concentration aip.org. Similarly, in sodium electride phases (Na-hP4), band structure calculations reveal a band gap at high pressures, describing it as a transparent insulator, which can decrease with increasing temperature and eventually lead to a metal-insulator transition upon melting rochester.edu. The interplay between sodium and lead in alloys or intermetallic compounds would similarly define their electronic properties, with the Fermi level's position within the band structure being a key indicator of conductivity aip.org.
Theoretical Models of Electron Density and Hybridization
Theoretical models focusing on electron density and hybridization provide a deeper understanding of chemical bonding within Pb-Na systems. These models help elucidate how atomic orbitals overlap and interact to form molecular or crystal orbitals, influencing the material's stability and properties.
Electron density analysis, often using tools like the Electron Localization Function (ELF) or Quantum Theory of Atoms in Molecules (QTAIM), can identify regions of covalent or ionic bonding and characterize electron localization scirp.orgresearchgate.netunimi.itosti.gov. In sodium-containing compounds, such as sodium electride (Na-hP4), analysis reveals that the electride state arises from atom-centered pd-hybrid orbitals whose overlap leads to charge concentrations in interstitial cavities, forming multi-centered bonds unimi.itosti.gov. This hybridization is crucial for stabilizing the structure under pressure. For Pb-Na systems, theoretical models would explore the hybridization between lead's d and p orbitals and sodium's s and p orbitals. The nature of these hybridizations, whether predominantly metallic, covalent, or exhibiting polar metallic character, would depend on the specific intermetallic compound or alloy composition tandfonline.comuni-muenchen.descirp.org. For example, in intermetallic compounds, the covalent bonding can significantly alter the electronic structure, leading to shifts in d-states and partial charges on atoms, which in turn affect adsorption and catalytic properties tandfonline.commpg.de. The concept of polar metallic bonding, characterized by a significant electronegativity difference but not a full electron transfer, is also relevant for understanding bonding in intermetallic compounds involving elements from different parts of the periodic table uni-muenchen.de.
Compound List:
Lead (Pb)
Sodium (Na)
Lead-Sodium System (Pb-Na)
Lead-Sodium Alloys
Lead-Sodium Intermetallic Compounds
Sodium Electride (Na-hP4)
Lead Chalcogenides (PbX)
Lead Telluride (PbTe)
Lead Selenide (PbSe)
Lead Sulfide (PbS)
Sodium Thiogermanate (Na2GeS3)
Sodium Laurate
Sodium Oleate
Sodium Dodecyl Sulfate (B86663) (SDS)
Sodium-Ion Batteries
Cerussite (PbCO3)
Galena (PbS)
NaxLa1-xS alloys
NaBF3 (B= Ca, Mg or Zn)
NaCl
NaF
NaBr
NaI
Na2GeS3
Na-MOR
H-MOR
Advanced Spectroscopic Characterization of Lead Sodium Materials
Vibrational Spectroscopy
Vibrational spectroscopy explores the quantized vibrational states of molecules and materials. By analyzing the interaction of matter with electromagnetic radiation, it provides information about chemical bonds and molecular structures.
Raman spectroscopy is a powerful vibrational technique that provides information on structural properties and chemical bonds by probing the potential energy surface of atoms near their equilibrium lattice geometry. harvard.edu While extensive experimental Raman data for simple lead-sodium alloys is not widely published, computational approaches have proven effective in predicting the spectroscopic signatures of related materials. nih.gov First-principles computations can be used to generate a library of spectra for possible reaction products, which is particularly useful when the solid-state crystalline structure of compounds is unknown. harvard.edunih.gov
In related fields, such as sodium-ion batteries, Raman spectroscopy is employed to characterize the structure of electrode materials. For instance, it is used to analyze the disordered and short-range graphitic ordering in hard carbon anodes, which is crucial for understanding the sodium storage mechanism. acs.orgacs.org This demonstrates the potential of Raman spectroscopy as a valuable tool for characterizing the structural properties of lead-sodium materials, should they be developed for similar applications.
Infrared (IR) spectroscopy provides valuable information about the structural changes that occur when sodium and lead bind within a compound. acs.org The technique is particularly sensitive to changes in the coordination environment of the metal ions. acs.org
A study on the binding of lead and sodium to ethylenediaminetetraacetic acid (EDTA) illustrates how IR spectroscopy can be used to distinguish between different metal-ligand interactions. The spectral characterization of EDTA, disodium (B8443419) EDTA (Na₂EDTA), and lead(II) EDTA (PbEDTA) in the 1800-1500 cm⁻¹ region reveals significant shifts in the carboxylic carbonyl absorption band. acs.org In the free EDTA molecule, this band appears at 1697 cm⁻¹. Upon coordination with sodium in Na₂EDTA, the band shifts to 1633 cm⁻¹. For PbEDTA, two distinct bands are observed: one at 1697 cm⁻¹, attributed to a "free" carboxylic group, and another at 1558 cm⁻¹, corresponding to a carboxylate group coordinated with the lead ion. acs.org These spectral differences allow for the elucidation of the bonding structure, indicating that the divalent lead is tetra-coordinated with two covalent metal-nitrogen bonds and two ionic metal-carboxylate bonds. acs.org
| Compound | Carboxylic Carbonyl Absorption Band (cm⁻¹) | Interpretation |
|---|---|---|
| EDTA | 1697 | Free carboxylic group |
| Na₂EDTA | 1633 | Shift indicates sodium binding |
| PbEDTA | 1697 and 1558 | Represents free and lead-coordinated carboxylate groups, respectively |
X-ray Photoemission and Absorption Spectroscopies
X-ray based spectroscopic techniques are indispensable for investigating the elemental composition and electronic states of materials.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine elemental composition and the chemical and electronic state of atoms within a material. For lead-sodium systems, XPS can identify the oxidation states of both lead and sodium. The Pb 4f region of the spectrum has well-separated spin-orbit components (Pb 4f₇/₂ and Pb 4f₅/₂), with a doublet separation of approximately 4.87-4.88 eV. xpsfitting.comthermofisher.com The binding energy of the Pb 4f₇/₂ peak is indicative of its chemical state. xpsfitting.com For sodium, the Na 1s peak is typically observed between 1071 and 1071.5 eV for sodium compounds. thermofisher.com However, interpreting XPS spectra can be complex due to potential peak overlaps; for instance, the Na 1s peak can be strongly overlapped by Titanium LMM Auger peaks if titanium is present in the sample. thermofisher.com
| Compound | Pb 4f₇/₂ Binding Energy (eV) |
|---|---|
| Pb (metal) | 136.6 |
| PbO (litharge) | 137.6 |
| PbO (sputtered oxide) | 138.1 |
| PbO₂ | 137.4 |
| Pb₃O₄ | 137.8 |
| PbCO₃ | 138.6 |
| PbS (galena) | 137.1 |
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic environment and electronic structure of a specific element within a material. wikipedia.org XAS is broadly divided into X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry, while EXAFS reveals details about bond distances and coordination numbers of neighboring atoms. synchrotron-soleil.fr This methodology is particularly valuable for studying materials used in energy storage, such as sodium-ion batteries, where it can track the redox evolution and local structural changes during charge and discharge cycles. synchrotron-soleil.fr For example, in studies of recycled lead-acid battery materials, XAS data indicated that the addition of dopants led to a more ordered arrangement of oxygen atoms around the lead atoms, similar to the structure in a theoretical PbO₂ model. preprints.org
Other Advanced Spectroscopic Methodologies for Local Structure and Electronic States
To gain a comprehensive understanding of lead-sodium materials, other advanced spectroscopic and computational methods are often employed, especially for complex systems where conventional techniques provide limited information. nih.gov
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a highly sensitive technique for probing the local coordination geometry and electronic structure. nih.gov It is particularly effective for materials that lack long-range order, such as nanomaterials, where diffraction techniques yield limited information. nih.gov For instance, variable-temperature ²⁰⁷Pb NMR has been used to uncover nuanced differences between the structures of lead halide perovskites, linking thermal expansion modes to changes in the chemical shift and optical band gap. nih.gov
Theoretical and computational methods provide foundational insights into the electronic behavior of novel materials. nih.gov High-level ab initio calculations can be used to explore the structural, electronic, and spectroscopic properties of materials that have not yet been characterized experimentally. nih.gov Such studies can predict potential energy curves, spectroscopic constants, and vibrational energy levels, offering guidance for future experimental work. nih.gov These computational approaches are critical for understanding the phase diagrams and thermodynamic properties of alloy systems, such as the Na-Pb system, which is relevant for its potential use as a negative electrode material in sodium-ion batteries. github.io The combination of advanced experimental methods like operando X-ray spectroscopy and vibrational spectroscopy with theoretical modeling is crucial for disentangling the full complexity of interfacial chemistry in electrochemical devices. ise-online.org
Fundamental Electrochemical Behavior of Lead Sodium Materials
Basic Principles of Electrode Reactions and Mechanisms
The electrode reactions involving lead-sodium alloys are complex and depend heavily on the electrochemical environment. In the context of sodium-ion batteries (SIBs), lead acts as an alloying anode. Unlike traditional intercalation anodes where ions shuttle into a stable host structure, alloying anodes like lead undergo phase transformations by forming new alloy phases with sodium upon charging and discharging. rsc.orggithub.io
This process is characterized by a series of phase transitions, leading to the formation of various sodium-lead intermetallic compounds. github.ioacs.org The specific phases formed depend on the degree of sodiation. Research has identified several stable intermetallic phases, including NaPb₃, NaPb, Na₅Pb₂, and Na₁₅Pb₄. github.iocaneparesearch.org The formation of these distinct phases, rather than a solid solution over a wide range of concentrations, is due to the strong ordering tendencies between sodium and lead atoms. github.ioacs.org
The theoretical capacity of a lead anode is approximately 485 mAh/g, corresponding to the formation of the fully sodiated Na₁₅Pb₄ compound. github.io This high theoretical capacity makes it a competitive candidate for a low-cost, high-energy-density anode material. github.iooaepublish.com
In aqueous systems, such as modified lead-acid batteries, the addition of sodium to the lead grid alloy has been shown to alter the fundamental electrode reactions. Studies using cyclic voltammetry indicate that sodium reduces the generation of lead(II) oxide (PbO) and lead(II) sulfate (B86663) (PbSO₄) during the anodic process. researchgate.net It also inhibits the oxygen evolution reaction, which can help prevent water loss and self-discharge, while promoting hydrogen evolution. researchgate.net
Intercalation and De-intercalation Processes in Crystalline Frameworks
It is crucial to distinguish the mechanism in lead-sodium electrodes from classical intercalation and de-intercalation. In intercalation, ions like Li⁺ or Na⁺ are inserted into the interstitial spaces of a host crystal lattice (e.g., graphite) without causing significant structural changes. In contrast, lead-sodium operates as a conversion- or alloy-type electrode. github.io
During the electrochemical sodiation (charging), sodium ions react with lead to form entirely new crystalline phases of Na-Pb intermetallics. github.io This is an alloying process, not intercalation. The reverse process, de-sodiation (discharging), involves the extraction of sodium and the decomposition of these alloy phases, returning to a lead-rich phase.
The sequence of phase transformations during sodiation of a lead electrode can be summarized as follows, with the formation of progressively sodium-rich alloys:
Pb → NaPb₃
NaPb₃ → NaPb
NaPb → Na₅Pb₂
Na₅Pb₂ → Na₁₅Pb₄
This multi-step alloying process results in significant changes in the electrode's crystal structure. github.iowikipedia.org A major consequence of these phase transformations is the substantial volume expansion of the electrode material. The full sodiation of lead to form Na₁₅Pb₄ results in a volume increase of approximately 367%. github.iocolab.ws While significant, this expansion is less severe than that observed in other alloying anodes like tin or antimony. github.io This large volume change can lead to mechanical stress, pulverization of the electrode, and loss of electrical contact, which are key challenges for the cycle life of such materials. colab.wsacs.org
| Formula | Space Group | Crystal System | Computed Volume per Atom (ų) |
|---|---|---|---|
| Pb | Fm-3m | Cubic | 31.780 |
| NaPb₃ | Pm-3m | Cubic | 30.154 |
| NaPb | I4₁/acd | Tetragonal | 32.035 |
| Na₅Pb₂ | R-3m | Rhombohedral | 29.462 |
| Na₉Pb₄ | P6₃/mmc | Hexagonal | 30.378 |
| Na₁₅Pb₄ | I-43d | Cubic | 31.221 |
Surface Electrochemistry of Lead-Sodium Interfaces
In sodium-ion batteries, the high reactivity of sodium means that spontaneous reactions can occur between the electrode and organic electrolytes, forming decomposition products that can contaminate the electrolyte and affect the performance of the working electrode. kit.eduresearchgate.netnih.gov The composition and properties of the SEI depend on factors like the electrolyte composition (solvents and salts) and the electrode material itself. mdpi.com For lead-sodium alloys, the SEI must be able to accommodate the large volume changes during the alloying/de-alloying cycles without fracturing.
In aqueous environments, the surface chemistry is dominated by corrosion and passivation phenomena. The addition of sodium to lead alloys can improve corrosion resistance. researchgate.netresearchgate.net This is attributed to the formation of a more stable and protective surface film that inhibits the formation of lead oxides and sulfates. researchgate.net The presence of sodium alters the surface reactivity, leading to a reduction in the corrosion rate compared to pure lead or traditional lead alloys in certain media. researchgate.netiaea.org This protective layer formation is a key factor in the enhanced cycle performance and longevity observed when using Pb-Na alloys as grids in lead-acid batteries. researchgate.net
Applications in Materials Science and Engineering
Alloy Development for Specialized Engineering Systems
Lead-sodium alloys are being considered for specialized engineering systems where their unique thermal and physical properties can be leveraged. One of the most prominent areas of research is their application as coolants in advanced nuclear reactor designs.
Molten metals are a key consideration for coolants in Generation IV nuclear reactors, particularly for fast neutron spectrum reactors. Both lead and sodium have been extensively studied as potential coolants due to their favorable neutronic and thermal-hydraulic properties. The choice of coolant is a critical design decision, influencing the safety, efficiency, and economic viability of the reactor system.
Lead and lead-bismuth eutectic (LBE) alloys are attractive for their high boiling points, low vapor pressure, and chemical inertness towards water and air, which enhances safety. Lead also serves as an excellent gamma radiation shield. However, pure lead has a high melting point (327.5 °C), which can pose operational challenges, and the velocity of molten lead coolants is limited to prevent erosion of protective oxide layers on structural materials.
Sodium, on the other hand, has a lower melting point (97.8 °C) and superior heat transfer properties, allowing for more compact reactor core designs. It has been used in various fast reactors, providing a wealth of operational experience. The primary drawbacks of sodium are its high chemical reactivity with air and water, which requires a robust secondary coolant loop, and its opacity, which complicates in-situ inspection and maintenance.
Table 1: Comparison of Properties for Potential Molten Metal Coolants
| Property | Lead | Sodium | Lead-Bismuth Eutectic |
|---|---|---|---|
| Melting Point (°C) | 327.5 | 97.8 | 123.5 |
| Boiling Point (°C) | 1749 | 883 | 1670 |
| Density (g/cm³) | ~10.5 | ~0.85 | ~10.4 |
| Chemical Reactivity | Low | High | Low |
| Neutron Absorption | Low | Low | Low |
Catalytic Properties of Lead-Sodium Intermetallics and Related Compounds
Intermetallic compounds, with their ordered atomic structures and unique electronic properties, are a promising class of materials for heterogeneous catalysis. The distinct arrangement of atoms in intermetallics can create active sites with enhanced selectivity and activity compared to their constituent metals or random alloys. While specific research on the catalytic properties of lead-sodium intermetallics is limited, general principles of bimetallic and intermetallic catalysis can provide insights into their potential applications.
The catalytic activity of a material is determined by the nature of its active sites—the specific atomic arrangements where reactant molecules bind and undergo chemical transformation. In bimetallic catalysts, the presence of two different metal atoms can lead to a variety of active site configurations with unique electronic and geometric properties. The interaction between the different metal atoms can modify their electronic structure, leading to changes in adsorption energies of reactants and reaction intermediates, which in turn influences the reaction pathway and product selectivity.
For lead-sodium intermetallics, the active sites would consist of specific arrangements of lead and sodium atoms on the surface. The significant difference in electronegativity between lead and sodium suggests a degree of charge transfer between the two elements, which would influence their interaction with reactant molecules. The precise geometry of these active sites would depend on the specific intermetallic phase (e.g., NaPb, Na4Pb, etc.).
The reaction mechanism on a catalytic surface involves a series of elementary steps, including adsorption of reactants, surface diffusion, chemical reaction between adsorbed species, and desorption of products. The efficiency of each step is governed by the properties of the active sites. A detailed understanding of the reaction mechanism on lead-sodium intermetallics would require advanced surface science techniques and theoretical modeling to identify the active sites and map the energy landscape of the reaction. While direct experimental studies on lead-sodium catalytic systems are not widely available, the synthesis of other bimetallic nanocrystals, such as PtPb and Pd3Pb, has been explored for various catalytic applications, demonstrating the potential of lead-containing intermetallics in catalysis.
Advanced Functional Materials Research
The search for new materials with tailored electronic and thermal properties is a key driver in materials science. Lead-sodium alloys and their intermetallic compounds are being explored for their potential in advanced functional applications, such as thermoelectric devices.
Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, offering a promising avenue for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is characterized by its dimensionless figure of merit, ZT, which is a function of the Seebeck coefficient, electrical conductivity, and thermal conductivity. A good thermoelectric material should possess a high power factor (proportional to the Seebeck coefficient squared and electrical conductivity) and low thermal conductivity.
Lead-based chalcogenides, such as lead telluride (PbTe), are well-known high-performance thermoelectric materials. The thermoelectric properties of these materials can be further enhanced by doping and nanostructuring. Research into sodium-containing lead-based compounds has shown that the introduction of sodium can significantly improve the thermoelectric figure of merit.
The thermal conductivity of a solid is comprised of electronic and lattice contributions. In good thermoelectric materials, the lattice thermal conductivity should be minimized without significantly impairing the electrical conductivity. The lattice thermal conductivity is primarily determined by the scattering of phonons, which are quantized lattice vibrations. Phonon scattering can be enhanced by introducing various scattering centers, such as point defects, dislocations, and grain boundaries.
The complex crystal structures and the presence of heavy atoms in lead-sodium intermetallics could potentially lead to strong phonon scattering and, consequently, low lattice thermal conductivity. The vibrations of the lighter sodium atoms within the heavier lead matrix could introduce localized "rattling" modes that effectively scatter heat-carrying phonons. Understanding the phonon dynamics through theoretical calculations and experimental techniques like inelastic neutron scattering is crucial for evaluating the thermoelectric potential of lead-sodium compounds. While comprehensive studies on the thermoelectric properties of the lead-sodium system are still emerging, the existing knowledge on related materials suggests that it is a system worthy of further investigation.
Environmental Chemistry and Geochemical Behavior of Lead Sodium Species
Solubility and Speciation in Aqueous Systems
The solubility of lead(II) compounds in water is a critical factor governing its mobility in the environment. nih.gov The presence of sodium salts can either decrease or increase lead's solubility, depending on the specific anions present and their concentrations. nih.govlibretexts.org
The solubility of an ionic compound is often decreased by the presence of a soluble salt that contains a common ion, a phenomenon known as the common ion effect. libretexts.org For instance, the solubility of a sparingly soluble lead salt like lead(II) sulfate (B86663) would be reduced in a solution containing sodium sulfate. However, the interaction is often more complex.
In aqueous solutions containing sodium chloride (NaCl), lead(II) forms a series of chloride complexes. wikipedia.orgresearchgate.net The formation of these complexes can significantly alter the solubility of lead. wikipedia.org While the addition of a small amount of chloride can decrease the solubility of lead by the common ion effect if a sparingly soluble chloride salt is present, higher concentrations of chloride can increase lead's solubility by forming soluble anionic chloro complexes like [PbCl₃]⁻ and [PbCl₄]²⁻. wikipedia.orglibretexts.org
The speciation of lead(II) in aqueous systems is also heavily dependent on pH. patsnap.comresearchgate.net In acidic conditions, lead compounds tend to be more soluble. patsnap.com As pH increases, lead(II) ions hydrolyze to form species such as Pb(OH)⁺ and can eventually precipitate as lead(II) hydroxide (B78521) (Pb(OH)₂). libretexts.orgwikipedia.org
Factors influencing the solubility of lead compounds are multifaceted and include:
pH: Lead compounds are generally more soluble in acidic environments. patsnap.comcjspvc.com
Temperature: For many lead salts, such as lead(II) chloride, solubility increases with temperature. cjspvc.com
Presence of other ions: Anions like chlorides, sulfates, and carbonates, often associated with sodium, play a crucial role in forming various complexes and precipitates. nih.gov
Table 1: Solubility of Common Lead Compounds in Water
| Compound Name | Formula | Solubility (g/100 mL at 20°C) | Notes |
|---|---|---|---|
| Lead(II) Nitrate | Pb(NO₃)₂ | 59.7 | Highly soluble in water. cjspvc.comyoutube.com |
| Lead(II) Acetate | Pb(C₂H₃O₂)₂ | 44.3 | Very soluble in water. |
| Lead(II) Chloride | PbCl₂ | 0.99 | Sparingly soluble in cold water, more soluble in hot water. cjspvc.comyoutube.com |
| Lead(II) Sulfate | PbSO₄ | 0.00425 | Poorly soluble in water. wikipedia.orgwikipedia.org |
| Lead(II) Carbonate | PbCO₃ | 0.00011 | Insoluble in water. cjspvc.com |
| Lead(II) Sulfide | PbS | 0.000086 | Very poorly soluble in water. wikipedia.org |
Precipitation and Complexation Mechanisms in Geochemical Environments
In geochemical environments, the interaction of dissolved lead with various anions, often introduced from sodium salts, leads to precipitation and complexation reactions that control lead's mobility.
Precipitation: When lead(II) ions in solution encounter anions that form insoluble salts, precipitation occurs. youtube.com This is a primary mechanism for the immobilization of lead in soils and sediments. Common precipitants often found in sodium-rich waters include:
Carbonates (CO₃²⁻): In the presence of sodium carbonate or bicarbonate, lead precipitates as lead(II) carbonate (PbCO₃), also known as the mineral cerussite. cjspvc.com This is a common and stable lead mineral in oxidizing, carbonate-rich environments.
Sulfates (SO₄²⁻): Sodium sulfate can induce the precipitation of lead(II) sulfate (PbSO₄), the mineral anglesite. scirp.orgresearchgate.net This process is relevant in environments impacted by acid mine drainage, where both sulfate and lead concentrations can be high.
Chlorides (Cl⁻): While lead(II) chloride is sparingly soluble, high concentrations of lead and chloride (from sources like NaCl) can lead to its precipitation as cotunnite (PbCl₂). libretexts.org
A study comparing lead removal from water found that sodium sulfate and sodium carbonate were highly effective at precipitating lead, achieving 99.3% and 97% removal, respectively. scirp.orgresearchgate.net In contrast, sodium chloride was less effective, removing only 31% of the lead, which is consistent with the formation of more soluble lead-chloride complexes. scirp.orgresearchgate.net
Complexation: Besides forming simple precipitates, lead(II) can form coordination complexes with both inorganic and organic ligands in the environment. researchgate.net As mentioned, in saline or brine environments with high concentrations of sodium chloride, soluble anionic chloro complexes ([PbCl₄]²⁻) can form, increasing lead's mobility. wikipedia.orgwikipedia.org
In soils, lead can form stable complexes with organic matter. researchgate.net The presence of sodium can influence soil pH and ionic strength, which in turn affects the binding capacity of organic matter for lead. Furthermore, lead can adsorb to the surfaces of clay minerals and iron or manganese oxides. nih.gov Sodium acts as a competing cation and can influence these adsorption-desorption equilibria. At high concentrations, sodium ions can displace lead from some binding sites, potentially increasing its lability.
Long-Term Environmental Fate and Transformation Pathways (Non-Toxicological)
Elemental lead is persistent in the environment and does not biodegrade. dcceew.gov.aunih.gov However, lead compounds undergo various transformations that affect their speciation, bioavailability, and ultimate fate. dcceew.gov.aulead.org.au These transformations are driven by changes in environmental conditions such as pH, redox potential, and the presence of other chemical species.
Lead released into the atmosphere, for example from industrial sources, eventually settles onto soil and water surfaces. epa.gov In soil, lead strongly attaches to particles of organic matter, clay, and sand. dcceew.gov.au Its vertical movement into groundwater is generally limited and depends on the type of lead compound and the soil characteristics. epa.gov Over time, lead tends to accumulate in the upper layers of soil and in sediments of aquatic systems. savethewater.org
The initial lead compounds released into the environment may not be the most stable forms. Geochemical processes can lead to the transformation of these phases into more stable secondary minerals. For example:
In carbonate-rich soils and waters, various lead compounds can slowly transform into the more stable lead carbonate (cerussite). researchgate.net
In soils with high sulfate concentrations, particularly in mining areas, lead can be sequestered as plumbojarosite (Pb[Fe₃(SO₄)₂(OH)₆]₂), a highly stable mineral. nih.gov
Under oxidizing conditions, such as in chlorinated drinking water systems, Pb(II) minerals like hydrocerussite (Pb₃(CO₃)₂(OH)₂) can be oxidized and transformed into Pb(IV) oxides like lead dioxide (PbO₂). researchgate.net
These transformation pathways are crucial for the long-term sequestration of lead in the solid phase, reducing its mobility and bioavailability in the environment. The presence of sodium-associated anions like carbonate and sulfate is integral to the formation of these stable secondary minerals, playing a key role in the natural attenuation of lead contamination.
Future Research Directions and Emerging Paradigms in Lead Sodium Chemistry
Development of Novel Synthesis Strategies
The synthesis of lead-sodium materials, whether as alloys or components within complex electrochemical systems, is an area ripe for innovation. Current methods, while functional, often involve high temperatures or complex procedures, prompting a drive towards more efficient, scalable, and controlled synthesis routes.
For sodium-lead alloys, the established method for manufacturing materials like those used in tetraethyl lead production involves melting lead and sodium at elevated temperatures, a process noted for its exothermic nature attelements.com. While effective, this method could benefit from advancements in lower-temperature or more controlled alloying techniques to potentially yield materials with finer microstructures or enhanced purity. Research into intermetallic compounds, such as PtPb nanoparticles, has demonstrated the utility of solution-phase reduction methods using sodium-based reducing agents like sodium borohydride (B1222165) or sodium naphthalide capes.gov.br. Adapting and refining such chemical reduction strategies for lead-sodium binary systems or ternary alloys could offer precise control over particle size and morphology.
In the context of sodium-ion batteries (SIBs), where lead is being investigated as a potential anode material, future research directions in synthesis are largely driven by the broader advancements in SIB electrode material development. These include:
Advanced Alloy Synthesis: Developing methods to create specific sodium-lead intermetallic phases with controlled stoichiometry and structure, potentially using techniques like mechanochemical synthesis or electrochemical alloying to achieve desired properties.
Nanostructuring: Synthesizing lead-based nanostructures or composites for SIB anodes that can better accommodate the significant volume changes during sodiation/desodiation cycles researchgate.net. This could involve templated synthesis or colloidal methods.
Composite Material Synthesis: Creating hybrid materials that combine lead with conductive additives (e.g., carbon nanotubes) through innovative synthesis routes to improve electrochemical performance and stability researchgate.netsciopen.com.
Advanced Characterization Beyond Current Capabilities
Understanding the fundamental behavior of lead-sodium materials requires sophisticated characterization techniques that can probe their structure, dynamics, and interfaces at an atomic or nanoscale level. While established methods like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) provide foundational data, future research will leverage more advanced and in situ/operando techniques.
For sodium-lead alloys, characterization typically involves SEM for morphology and EDX for elemental analysis, alongside XRD for phase identification capes.gov.brresearchgate.net. Future work could explore techniques like Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) to elucidate the atomic structure of intermetallic phases and their interfaces. Synchrotron-based X-ray techniques, such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), could provide deeper insights into the local electronic and atomic environments of lead and sodium within these alloys.
In the realm of SIBs, advanced characterization is paramount for understanding electrode degradation and performance mechanisms. Techniques such as operando Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and various forms of electron microscopy (SEM-EDX, STEM, STEM-EELS) are crucial for analyzing the solid electrolyte interphase (SEI) and dynamic structural changes during cycling ki.siresearchgate.net. Future research will push the boundaries of these methods:
In Situ/Operando Studies: Employing techniques like in situ XRD, operando Raman spectroscopy, and in situ TEM to monitor structural and chemical evolution in real-time during electrochemical cycling. This is vital for understanding the dynamic restructuring of lead anodes researchgate.net and the formation of SEI layers.
Neutron Scattering: Utilizing neutron diffraction and scattering to probe the behavior of sodium ions within electrode materials, offering unique insights into diffusion pathways and structural dynamics that are challenging to obtain with X-rays ki.siess.eu.
Correlative Microscopy: Combining multiple advanced techniques (e.g., correlative SEM-XPS or TEM-EDX) to provide a comprehensive understanding of material degradation and reaction mechanisms at different scales.
Predictive Modeling and Computational Design of Lead-Sodium Materials
Computational approaches, including Density Functional Theory (DFT), molecular dynamics (MD), and machine learning, are increasingly vital for accelerating the discovery and optimization of new materials. For lead-sodium chemistry, these methods can predict phase stability, electronic properties, ion diffusion pathways, and mechanical behavior, guiding experimental efforts.
In the context of SIBs, computational studies are actively used to screen potential cathode, anode, and electrolyte materials berkeley.eduosti.govumd.edu. For lead-based anodes, computational modeling can predict the volume changes associated with different sodium-lead phase formations during sodiation, helping to understand potential degradation mechanisms researchgate.net. DFT calculations can also elucidate the electronic structure and bonding in lead-sodium alloys, potentially revealing novel properties.
Emerging paradigms in this area include:
High-Throughput Screening: Utilizing computational workflows to rapidly screen vast libraries of potential lead-sodium alloy compositions or SIB electrode structures, identifying candidates with optimal properties for specific applications.
Predictive Modeling of Alloying Behavior: Developing computational models to accurately predict the phase diagrams and thermodynamic properties of lead-sodium systems, aiding in the design of alloys with tailored melting points, mechanical strength, or reactivity.
Atomistic Simulations of Interfacial Phenomena: Employing DFT and MD simulations to understand the interactions between lead-based anodes and electrolytes in SIBs, aiming to design interfaces that minimize degradation and improve cycle life.
Machine Learning for Property Prediction: Training machine learning models on existing experimental and computational data to predict the performance of novel lead-sodium materials based on their composition and structure, thereby accelerating the design cycle.
Exploration of New Application Domains (Excluding Prohibited Areas)
While traditional applications of sodium-lead alloys are well-established, future research can explore novel domains by leveraging their unique properties. The primary focus for lead-sodium chemistry currently lies in the burgeoning field of sodium-ion batteries, where lead's high volumetric energy density and stable cycling performance as an anode material are of significant interest.
Established Applications of Sodium-Lead Alloys: Historically, sodium-lead alloys have found utility in several niche applications:
Chemical Reagents: Used as desiccants and reducing agents in chemical synthesis attelements.comdrugfuture.comamericanelements.comchemicalbook.com.
Precursor Materials: Serve as precursors for the synthesis of tetraethyllead (B6334599) attelements.comdrugfuture.comamericanelements.comchemicalbook.com.
Specialty Materials: Employed in pharmaceuticals, cosmetics, pigments, and as components in low-melting solders and fusible alloys attelements.com.
Emerging Applications in Energy Storage: The most significant emerging application domain for lead-sodium chemistry is within Sodium-Ion Batteries (SIBs) . Lead is being investigated as a high-performance anode material due to its high theoretical reversible capacity and demonstrated capacity retention over hundreds of cycles in half cells researchgate.netmdpi.com. The substantial volume expansion experienced by lead during sodiation, while a challenge, also suggests potential for high volumetric energy density researchgate.net.
Future research in this domain could explore:
Advanced SIB Architectures: Designing SIB cells that can effectively accommodate the volume changes of lead anodes through innovative electrode architectures, binder formulations, or electrolyte compositions.
Lead-Sodium Intermetallics in SIBs: Investigating specific sodium-lead intermetallic phases as anode materials, potentially offering a balance between capacity, volume stability, and conductivity.
Alternative Battery Chemistries: While not directly "lead-sodium" chemistry, research into other battery systems that might incorporate lead and sodium in novel ways could be considered, provided they fall outside prohibited areas.
The development of SIBs themselves is driven by the need for cost-effective, sustainable, and safer alternatives to lithium-ion batteries, particularly for grid-scale energy storage and electric vehicles numberanalytics.comnumberanalytics.commonolithai.comanl.gov. Lead's potential role in this transition represents a key future application domain for its chemistry with sodium.
Q & A
Q. How to integrate multi-method approaches for characterizing lead-sodium nanomaterials?
- Methodological Answer : Combine TEM for morphology, XANES for oxidation states, and BET for surface area. Use machine learning algorithms to correlate structural properties with reactivity. Publish cross-validated results in open-access formats to enhance transparency .
Key Considerations for Data Analysis
- Contradiction Management : When conflicting data arise, revisit experimental conditions (e.g., purity of NaNO₃ used) and consult domain-specific guidelines (e.g., IOM standards for toxicity studies) .
- Interdisciplinary Collaboration : Leverage partnerships with material scientists, toxicologists, and computational experts to address complex research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
